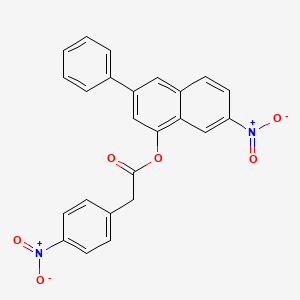

7-Nitro-3-phenyl-1-naphthyl 4-nitrophenylacetate

Description

7-Nitro-3-phenyl-1-naphthyl 4-nitrophenylacetate is a synthetic ester compound featuring a naphthalene backbone substituted with nitro and phenyl groups, coupled with a 4-nitrophenylacetate moiety. Its structural complexity arises from the combination of aromatic systems (naphthyl and phenyl) and electron-withdrawing nitro groups, which influence its reactivity and applications. The compound is commercially available through specialty chemical suppliers like BuGuCh & Partners, indicating its use in pharmaceuticals, agrochemicals, or biochemical research .

The 4-nitrophenylacetate group is a well-characterized substrate for esterase and hydrolase enzymes, as evidenced by its role in spectrophotometric assays measuring enzymatic activity at 348 nm . The bulky naphthyl substituent in this compound likely modulates its interaction with enzymes, solubility, and stability compared to simpler analogs.

Properties

CAS No. |

30069-73-9 |

|---|---|

Molecular Formula |

C24H16N2O6 |

Molecular Weight |

428.4 g/mol |

IUPAC Name |

(7-nitro-3-phenylnaphthalen-1-yl) 2-(4-nitrophenyl)acetate |

InChI |

InChI=1S/C24H16N2O6/c27-24(12-16-6-9-20(10-7-16)25(28)29)32-23-14-19(17-4-2-1-3-5-17)13-18-8-11-21(26(30)31)15-22(18)23/h1-11,13-15H,12H2 |

InChI Key |

IGPNRRLOXTVJSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C3C=C(C=CC3=C2)[N+](=O)[O-])OC(=O)CC4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Esterification Approach

The primary synthetic route involves the esterification of 7-nitro-3-phenyl-1-naphthol with 4-nitrophenylacetic acid or its activated derivatives (such as acid chlorides or anhydrides). This reaction generally proceeds under mild acidic or basic catalysis to form the ester linkage.

-

- Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran, or ethyl acetate.

- Catalysts: Acid catalysts like sulfuric acid or base catalysts such as pyridine may be employed.

- Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures (25–60 °C) to optimize reaction rates without degrading sensitive functional groups.

-

- The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures.

- Reverse-phase high-performance liquid chromatography (HPLC) with Newcrom R1 columns has been reported for preparative separation and impurity isolation, employing mobile phases of acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.

Enzymatic and Catalytic Methods

Although direct chemical synthesis is common, enzymatic catalysis using esterases or lipases can be employed for selective ester formation or hydrolysis. These biocatalysts facilitate regio- and stereoselective transformations under mild conditions, minimizing side reactions.

- Enzymatic hydrolysis of related esters such as phenyl acetate and p-nitrophenyl acetate has been enhanced by alcohol additives, suggesting potential for enzymatic modification in the preparation or purification of 7-Nitro-3-phenyl-1-naphthyl 4-nitrophenylacetate.

Data Tables Summarizing Preparation Parameters

Analytical and Quality Control Considerations

- Reverse-phase HPLC methods have been optimized for this compound, enabling scalable isolation and impurity profiling, which is critical for ensuring batch-to-batch consistency.

- Mass spectrometry-compatible mobile phases (replacing phosphoric acid with formic acid) allow for detailed molecular characterization.

- Stability of the compound is influenced by the presence of alkaline earth metal salts such as magnesium sulfate, which stabilize related diazonium salts during synthesis and storage.

Summary of Research Findings

- The chemical synthesis of this compound primarily relies on esterification of substituted naphthols and nitrophenylacetic acid derivatives.

- Purification by silica gel chromatography and preparative reverse-phase HPLC ensures high purity suitable for biochemical applications.

- Enzymatic catalysis offers a complementary method for selective transformations and potential hydrolysis control.

- Analytical methods including RP-HPLC and mass spectrometry are integral to monitoring synthesis and purity.

- Stabilization during synthesis and storage can be enhanced by alkaline earth metal salts.

Chemical Reactions Analysis

Types of Reactions

7-Nitro-3-phenyl-1-naphthyl 4-nitrophenylacetate can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydroxide (NaOH) or other strong bases in an organic solvent.

Major Products

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 7-amino-3-phenyl-1-naphthyl 4-aminophenylacetate.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

While comprehensive data tables and case studies for "7-Nitro-3-phenyl-1-naphthyl 4-nitrophenylacetate" are not available in the search results, the information provided offers insights into its applications and related compounds.

Scientific Research Applications

- HPLC Analysis and Isolation: this compound can be analyzed using reverse phase (RP) HPLC with simple conditions, such as a mobile phase containing acetonitrile, water, and phosphoric acid . The method can be adapted for Mass-Spec (MS) by replacing phosphoric acid with formic acid . It is also scalable for isolating impurities in preparative separation and suitable for pharmacokinetics . Newcrom R1 columns, which are reverse-phase columns with low silanol activity, can be used in this process .

- Grinding Aid in Mineral Processing: Aromatic esters of alkanoic acid are used as grinding aids to increase grinding efficiency in the processing of minerals and cement . These additives can be represented by a structure where Y is an aromatic group (e.g., phenyl or naphthyl) and X is a substituent on the aromatic ring, which may be nitro .

- Hydrolysis studies: 4-nitrophenyl-methanesulfonate and 4-nitrophenyl methyl sulfite undergo hydrolysis, which can be monitored colorimetrically via the appearance of the 4-nitrophenolate anion .

Mechanism of Action

The mechanism of action of 7-Nitro-3-phenyl-1-naphthyl 4-nitrophenylacetate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways . The ester moiety can also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Research and Industrial Relevance

The compound’s structural complexity aligns with trends in drug development, where bulky aromatic esters are explored for targeted prodrugs or agrochemicals. Its nitro groups may also contribute to photostability, a desirable trait in field applications .

Biological Activity

7-Nitro-3-phenyl-1-naphthyl 4-nitrophenylacetate (CAS 30069-73-9) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and various applications of this compound, referencing diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its complex structure which includes a naphthalene ring, nitro groups, and an acetate moiety. The presence of multiple functional groups contributes to its reactivity and biological activity.

Enzymatic Hydrolysis

The compound exhibits significant enzymatic hydrolysis activity, which is crucial for its biological functions. Studies have shown that similar nitrophenyl esters are hydrolyzed by carboxylesterases (CESs), which are enzymes that play a role in drug metabolism and detoxification in humans. For example, the hydrolysis rates of p-nitrophenyl acetate (a related compound) were significantly influenced by the presence of CES isozymes in human lung tissues, showing a V_max that was considerably higher than other substrates tested .

Antioxidant Activity

Research has indicated that compounds with nitro groups can exhibit antioxidant properties. The antioxidant activity of this compound may be attributed to its ability to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems.

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that derivatives of nitrophenyl esters can exhibit cytotoxic effects on various cancer cell lines. For instance, compounds structurally similar to this compound have shown promise in inhibiting cell proliferation in breast and prostate cancer models. The mechanism often involves the induction of apoptosis through the activation of caspases.

Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in metabolic pathways.

- Reactive Oxygen Species (ROS) Scavenging : The compound's structure allows it to interact with ROS, reducing cellular damage.

- Cell Signaling Modulation : It could influence signaling pathways related to cell growth and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.